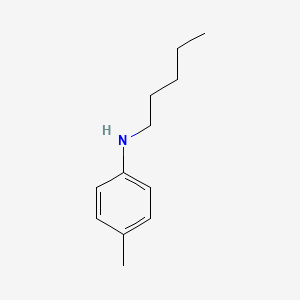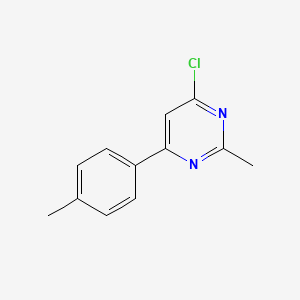
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids This particular compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a p-tolyl group at the 6-position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with p-toluidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methyl group at the 2-position can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes or alcohols.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Agrochemicals: It may interfere with essential biological processes in pests or weeds, such as enzyme inhibition or disruption of cellular structures.
Neuroprotection and Anti-inflammatory: The compound may exert its effects by inhibiting pathways involved in inflammation and cell death, such as the NF-kB pathway.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine can be compared with other similar compounds:
4-Chloro-2-methyl-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group. It may have different biological activities and applications.
2,4-Dichloro-6-methylpyrimidine: Lacks the p-tolyl group, making it less bulky and potentially less selective in its interactions.
4-Chloro-2-methyl-6-(m-tolyl)pyrimidine: Similar structure but with a meta-tolyl group instead of a para-tolyl group, which may affect its steric and electronic properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural modifications in chemical research.
Eigenschaften
Molekularformel |
C12H11ClN2 |
|---|---|
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
4-chloro-2-methyl-6-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 |
InChI-Schlüssel |
ZYGKYEHQWWILSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




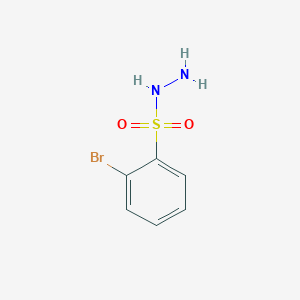
amine](/img/structure/B12123485.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)

![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12123513.png)
![N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide](/img/structure/B12123515.png)
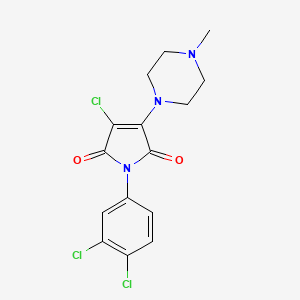

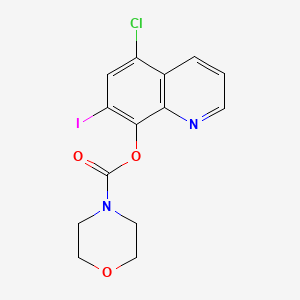
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123539.png)
![1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12123556.png)
